(S)-2-Amino-4-azidobutanoic acid hydrochloride

Catalog No.
S904646
CAS No.
942518-29-8
M.F
C4H9ClN4O2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-4-azidobutanoic acid hydrochloride

CAS Number

942518-29-8

Product Name

(S)-2-Amino-4-azidobutanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid;hydrochloride

Molecular Formula

C4H9ClN4O2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1

InChI Key

MHHYJRIDKLZZEO-DFWYDOINSA-N

SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl

Synonyms

(S)-2-Amino-4-azidobutanoicacidhydrochloride;942518-29-8;C4H8N4O2.HCl;4414AH;BK-0717;AK186173;A-8178;Ng-Azido-L-2,4-diaminobutyricacidhydrochloride

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl

Protein Engineering and Labeling

L-AHA can be incorporated into proteins during cell-free protein synthesis. The azide group (-N3) on L-AHA serves as a versatile functional group for subsequent modification with various biomolecules through click chemistry [1]. This technique allows researchers to attach fluorescent tags, probes, or other functionalities to specific sites within a protein, enabling studies on protein structure, function, and localization within cells [1].

Here's a reference for click chemistry: [1] Prescher, S. F., & Bertozzi, C. R. (2003). Click chemistry: Decorating molecules with biological probes. Current Opinion in Chemical Biology, 7(5), 171-181.

Metabolic Labeling and Proteomics

L-AHA can be metabolically incorporated into cells by expressing engineered methionine tRNA synthetase that recognizes L-AHA as a methionine analog. This allows for the labeling of newly synthesized proteins within living cells. The azide group on L-AHA can then be used for further analysis through click chemistry techniques, enabling researchers to study protein turnover, dynamics, and interactions within complex biological systems [2].

Here's a reference for metabolic labeling and proteomics: [2] Beatty, K. E., & Xie, Y. (2016). A site-specific metabolic labeling approach for improved determination of protein half-lives in budding yeast. ACS Chemical Biology, 11(12), 3343-3351.

(S)-2-Amino-4-azidobutanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of an azido group at the 4-position of the butanoic acid backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry. The hydrochloride form indicates that it is a salt, which often enhances its solubility and stability in aqueous solutions.

The reactivity of (S)-2-Amino-4-azidobutanoic acid hydrochloride is primarily influenced by its functional groups. The azido group can participate in nucleophilic substitution reactions, while the amino group can engage in various reactions typical of amines, such as acylation and alkylation. Additionally, under certain conditions, the azido group can be reduced to an amine or converted into other functional groups through click chemistry techniques, which are valuable in bioconjugation and polymer chemistry.

Several methods can be employed to synthesize (S)-2-Amino-4-azidobutanoic acid hydrochloride:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
  • Azidation Reaction: The introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base form of the compound with hydrochloric acid.

These methods may vary based on specific laboratory protocols and desired purity levels.

(S)-2-Amino-4-azidobutanoic acid hydrochloride has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents.
  • Bioconjugation: Utilizing its azido group for click chemistry applications to label biomolecules.
  • Research: Investigating its role in metabolic pathways or as a tool compound in biochemical assays.

Several compounds share structural similarities with (S)-2-Amino-4-azidobutanoic acid hydrochloride, including:

  • L-Aspartic Acid: A naturally occurring amino acid involved in neurotransmission.
  • L-Glutamic Acid: Another amino acid that acts as a neurotransmitter and is critical for cellular metabolism.
  • Azidoalanine: An amino acid derivative containing an azido group that may exhibit similar reactivity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-4-azidobutanoic acid hydrochlorideAzido group at 4-positionPotentially diverse biological activities
L-Aspartic AcidCarboxylic acid and amino groupsNeurotransmitter; involved in metabolism
L-Glutamic AcidCarboxylic acid and amino groupsNeurotransmitter; key metabolic role
AzidoalanineAzido group with basic amine structureReactivity similar to (S)-2-Amino-4-azidobutanoic acid

This comparison highlights the unique structural features of (S)-2-Amino-4-azidobutanoic acid hydrochloride while emphasizing its potential distinct biological properties compared to other amino acids and derivatives. Further research is necessary to elucidate its specific activities and applications in scientific and therapeutic contexts.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

180.0414032 g/mol

Monoisotopic Mass

180.0414032 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-15

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